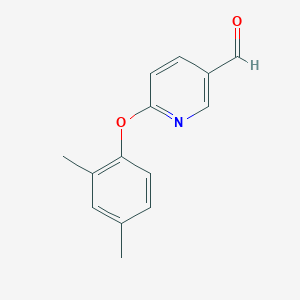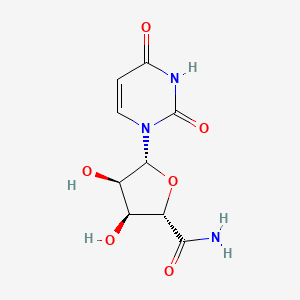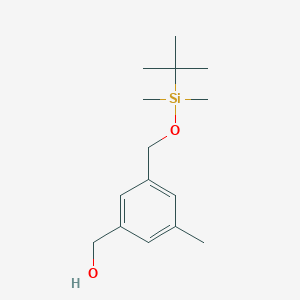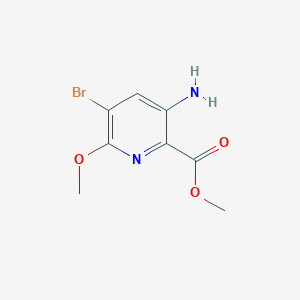
N-(4-bromobutyl)quinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobutyl)quinoline-6-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobutyl)quinoline-6-carboxamide typically involves the reaction of quinoline-6-carboxylic acid with 4-bromobutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromobutyl)quinoline-6-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxides.
Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New quinoline derivatives with different functional groups.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Aminoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Mecanismo De Acción
The mechanism of action of N-(4-bromobutyl)quinoline-6-carboxamide involves its interaction with molecular targets such as protein kinases. By inhibiting these kinases, the compound can disrupt key signaling pathways involved in cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s ability to modulate the expression of apoptotic proteins such as Bcl-2 and Bax further enhances its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-4-carboxamide Derivatives: These compounds share a similar quinoline core structure and have been studied for their antimalarial and anticancer activities.
N-(4-chlorobutyl)quinoline-6-carboxamide: This compound is similar in structure but has a chlorine atom instead of a bromine atom in the butyl group.
N-(4-aminobutyl)quinoline-6-carboxamide: This derivative has an amino group instead of a bromine atom in the butyl group.
Uniqueness
N-(4-bromobutyl)quinoline-6-carboxamide is unique due to the presence of the bromine atom, which can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Its ability to inhibit protein kinases and induce apoptosis in cancer cells also sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C14H15BrN2O |
|---|---|
Peso molecular |
307.19 g/mol |
Nombre IUPAC |
N-(4-bromobutyl)quinoline-6-carboxamide |
InChI |
InChI=1S/C14H15BrN2O/c15-7-1-2-8-17-14(18)12-5-6-13-11(10-12)4-3-9-16-13/h3-6,9-10H,1-2,7-8H2,(H,17,18) |
Clave InChI |
SYKLEZZCZWUJAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=O)NCCCCBr)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)



![tert-Butyl 2-formyl-6-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13939179.png)


![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)
![Ethyl 5-[(cyclobutylamino)methyl]furan-3-carboxylate](/img/structure/B13939193.png)


